Methyl 2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Overview
Description
Methyl 2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is an organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed coupling reaction between an aryl halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Palladium(II) acetate (Pd(OAc)2) with a phosphine ligand in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: Methyl 2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, boronic ester derivatives are known to act as enzyme inhibitors, which can be useful in the development of drugs for diseases such as cancer and diabetes.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in the formation of carbon-carbon bonds makes it valuable in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to an electrophilic partner, such as an aryl halide. This process involves the formation of a palladium-aryl intermediate, which undergoes reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: Methyl 2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is unique due to the presence of both amino and nitro groups on the aromatic ring, which can undergo various chemical transformations. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The boronic ester group further enhances its utility in cross-coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H19BN2O6 |
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Molecular Weight |
322.12 g/mol |
IUPAC Name |
methyl 2-amino-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H19BN2O6/c1-13(2)14(3,4)23-15(22-13)10-7-8(17(19)20)6-9(11(10)16)12(18)21-5/h6-7H,16H2,1-5H3 |
InChI Key |
HPGYCJFZZQOVKW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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